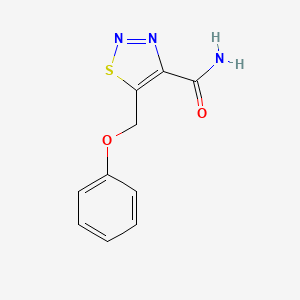

5-(Phenoxymethyl)thiadiazole-4-carboxamide

Description

Evolution of Thiadiazole-Based Heterocycles in Contemporary Chemical Biology

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms within the ring. The various isomers, particularly 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole, have emerged as privileged scaffolds in drug discovery and chemical biology. nih.govnih.gov Initially recognized for their applications in agriculture and material science, their utility in biological systems has become a major focus of contemporary research. The inherent properties of the thiadiazole ring, such as its aromaticity, ability to participate in hydrogen bonding, and metabolic stability, make it an attractive core for the design of bioactive molecules. nih.gov Researchers have increasingly incorporated this heterocycle into novel compounds to explore a wide array of biological targets.

Significance of the Thiadiazole-Carboxamide Moiety in Chemical Synthesis and Bioactivity

The linkage of a carboxamide group to a thiadiazole ring creates a molecular framework with significant potential for biological activity. The carboxamide group is a common feature in many pharmaceuticals and natural products, known for its ability to form strong hydrogen bonds with biological macromolecules like proteins and nucleic acids. nih.gov When combined with the thiadiazole nucleus, the resulting thiadiazole-carboxamide moiety offers a versatile platform for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. nih.gov This has led to the development of numerous thiadiazole-carboxamide derivatives with a range of reported biological activities, including anticancer and antimicrobial properties. nih.govdocumentsdelivered.com

Contextualizing 5-(Phenoxymethyl)thiadiazole-4-carboxamide within the Landscape of Substituted Thiadiazoles

While specific research on this compound is limited, we can infer its potential areas of interest by examining related structures. The "phenoxymethyl" group introduces a degree of flexibility and lipophilicity, which could influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The substitution pattern on the thiadiazole ring is crucial for determining its biological activity. Academic studies on various substituted thiadiazole-carboxamides have demonstrated that even small changes to the substituents can lead to significant differences in biological effect. For instance, the substitution at different positions on the thiadiazole ring can influence the molecule's orientation within a binding site.

Overview of Research Directions and Academic Impact of Thiadiazole Carboxamide Compounds

The academic impact of thiadiazole carboxamide compounds is evident from the growing number of publications detailing their synthesis and biological evaluation. Key research directions include:

Anticancer Drug Discovery: A significant area of focus is the development of thiadiazole carboxamides as potential anticancer agents. Researchers have designed and synthesized derivatives that target various mechanisms involved in cancer progression, such as kinase inhibition. nih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial compounds. Thiadiazole carboxamides have shown promise as antibacterial and antifungal agents, with ongoing research aimed at identifying novel mechanisms of action. documentsdelivered.com

Agrochemicals: The structural motifs present in this compound are also relevant to the development of new pesticides and herbicides.

The continued exploration of the chemical space around the thiadiazole-carboxamide scaffold is expected to yield novel compounds with significant academic and potentially therapeutic impact. The specific compound, this compound, represents a yet-to-be-explored entity within this promising class of molecules.

Data on Related Thiadiazole Carboxamide Derivatives

To illustrate the research findings in this area, the following table summarizes the biological activities of some reported thiadiazole carboxamide derivatives.

| Compound Class | Biological Activity | Research Focus |

| Thiazole (B1198619)/Thiadiazole Carboxamides | Anticancer (c-Met kinase inhibitors) | Investigating structure-activity relationships for improved potency and selectivity. nih.gov |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Anti-inflammatory, Antibacterial | Synthesis and evaluation against multidrug-resistant bacteria. documentsdelivered.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Anticancer | Evaluation against various cancer cell lines. |

Structure

3D Structure

Properties

CAS No. |

4609-52-3 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

5-(phenoxymethyl)thiadiazole-4-carboxamide |

InChI |

InChI=1S/C10H9N3O2S/c11-10(14)9-8(16-13-12-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |

InChI Key |

POGFSAPGXOCUFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxymethyl Thiadiazole 4 Carboxamide and Its Analogues

Precursor Synthesis and Derivatization Strategies for the Thiadiazole Ring System

The foundation for synthesizing the target compound and its analogues lies in the efficient assembly of the 1,3,4-thiadiazole (B1197879) heterocyclic system. This typically begins with the synthesis of versatile precursors, such as 2-amino-1,3,4-thiadiazoles, which can be further modified.

Synthesis of 5-Substituted-1,3,4-thiadiazole-2-amines

A prevalent and effective method for synthesizing 5-substituted-1,3,4-thiadiazole-2-amines involves the reaction of a carboxylic acid with thiosemicarbazide (B42300). chemmethod.comnih.gov This reaction typically proceeds through the acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the desired 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.govrasayanjournal.co.in The substituent at the 5-position of the thiadiazole ring is determined by the R-group of the starting carboxylic acid. jocpr.com

For the synthesis of the specific precursor to the title compound, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, phenoxyacetic acid is reacted with thiosemicarbazide in the presence of a cyclodehydrating agent like polyphosphate ester (PPE). nih.gov This approach allows for a one-pot synthesis, proceeding through the intermediate formation of the acylated thiosemicarbazide followed by cyclization. nih.gov

The versatility of this method allows for the creation of a wide array of analogues by simply varying the initial carboxylic acid, as illustrated in the table below.

| Starting Carboxylic Acid | Resulting 5-Substituted-1,3,4-thiadiazole-2-amine | Reference |

| Benzoic Acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | nih.gov |

| Furan-2-carboxylic acid | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | jocpr.com |

| Phenoxyacetic acid | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | nih.gov |

| 3-Phenylpropenoic acid | 5-Styryl-2-amino-1,3,4-thiadiazole | chemmethod.com |

| 2-Hydroxybenzoic acid | 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | jocpr.com |

Thiadiazole Ring Formation Techniques

The critical step in forming the 1,3,4-thiadiazole ring from N-acylthiosemicarbazide intermediates is cyclodehydration. nih.gov A variety of reagents and conditions have been developed to facilitate this transformation, each with its own advantages and limitations.

Commonly used cyclizing agents include strong acids and dehydrating agents. Concentrated sulfuric acid is frequently employed, often by heating the acylthiosemicarbazide precursor to promote ring closure. rasayanjournal.co.injocpr.com Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are also effective reagents for this purpose. chemmethod.comnih.gov More recent methods have utilized polyphosphate ester (PPE) or a mixture of phosphorus pentoxide and methanesulfonic acid, which can offer milder conditions or facilitate one-pot procedures directly from the carboxylic acid and thiosemicarbazide. nih.gov

Another established technique is the oxidative cyclization of thiosemicarbazones, for instance, using ferric chloride (FeCl₃) to promote ring formation. growingscience.comresearchgate.netresearchgate.net The choice of cyclization technique often depends on the nature of the substituents and the desired reaction scale. researchgate.net

| Cyclizing Agent/Method | Typical Conditions | Notes | Reference(s) |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating (e.g., 80-90°C) | A strong, classical dehydrating agent. rasayanjournal.co.injocpr.com | rasayanjournal.co.injocpr.comresearchgate.net |

| Polyphosphoric Acid (PPA) | Heating | Effective for one-pot synthesis from carboxylic acids. nih.govnih.gov | nih.govnih.govbu.edu.eg |

| Phosphorus Oxychloride (POCl₃) | Refluxing | A powerful but toxic dehydrating agent. chemmethod.com | chemmethod.comresearchgate.net |

| Polyphosphate Ester (PPE) | Heating (e.g., 100°C) | Allows for one-pot synthesis under less harsh conditions. nih.gov | nih.gov |

| Ferric Chloride (FeCl₃) | Refluxing aqueous solution | Used for oxidative cyclization of thiosemicarbazones. growingscience.comresearchgate.net | growingscience.comresearchgate.net |

Carboxamide Linkage Formation

The formation of the carboxamide bond is a pivotal step in converting thiadiazole intermediates into the final target compounds. This transformation typically involves the coupling of a thiadiazole amine with a carboxylic acid or the amidation of a thiadiazole carboxylic acid.

Coupling Reactions with 5-(Phenoxymethyl)thiadiazole Intermediates

For analogues where the amide bond is formed from a 2-amino-1,3,4-thiadiazole precursor, standard peptide coupling methodologies are widely applicable. The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the amino group on the thiadiazole ring. nih.gov

A common strategy employs carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. nih.govacs.org The use of a base, for example, N,N'-diisopropylethylamine (DIPEA), is also standard practice to neutralize acids formed during the reaction. nih.govacs.org These conditions have been shown to be effective for a broad range of carboxylic acid substrates. nih.gov

Alternative "one-pot" and green chemistry approaches have also been developed, which may involve the in-situ formation of a thioester from a carboxylic acid, followed by direct addition of the amine to form the amide bond, thereby avoiding traditional coupling reagents. nih.govrsc.org

Optimization of Reaction Conditions for Carboxamide Bond Formation

The efficiency of carboxamide bond formation is highly dependent on the chosen reaction conditions. researchgate.net Key parameters for optimization include the selection of the coupling reagent, solvent, temperature, and base. The combination of EDC/HOAt/DIPEA has been systematically investigated and found to provide high conversion rates for a diverse set of carboxylic acids. nih.govacs.org

Steric hindrance on either the carboxylic acid or the amine can significantly impact coupling efficiency. nih.govacs.org For sterically demanding substrates, careful selection of reagents and prolonged reaction times may be necessary. Solvents must be chosen to ensure the solubility of all reactants; common choices include dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction temperature is typically kept at room temperature, but adjustments may be needed to balance reaction rate and stability of the reagents and products. researchgate.net

| Coupling System | Base | Solvent | Key Features | Reference |

| EDC / HOAt | DIPEA | DMF / Water | High conversion for a wide variety of substrates. nih.gov | nih.govacs.org |

| DPDTC / Amine | None (neat or aqueous) | Green, one-pot method involving a thioester intermediate. nih.gov | nih.govrsc.org | |

| IMesCl−Cl | Not specified | Not specified | Mild conditions, good for peptide synthesis. researchgate.net | researchgate.net |

Introduction and Functionalization of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group is a defining feature of the target compound. Its introduction is typically achieved early in the synthetic sequence by using a precursor that already contains this moiety. The primary strategy involves using phenoxyacetic acid as the starting material for the construction of the thiadiazole ring. nih.gov This reaction, when carried out with thiosemicarbazide, directly installs the 5-(phenoxymethyl) substituent onto the 1,3,4-thiadiazole core. nih.gov

Functionalization of the phenoxymethyl moiety is readily achieved by employing substituted phenoxyacetic acids in the initial ring-forming step. By starting with derivatives of phenoxyacetic acid that bear substituents on the phenyl ring (e.g., chloro, fluoro, or methoxy (B1213986) groups), a diverse library of 5-(substituted-phenoxymethyl)-1,3,4-thiadiazole analogues can be generated. This approach allows for systematic modification of the electronic and steric properties of the phenoxymethyl group to explore structure-activity relationships. For instance, reacting 2-methoxyphenoxyacetic acid with a 2-amino-5-thio-1,3,4-thiadiazole intermediate leads to compounds containing the N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide structure. frontiersin.orgfrontiersin.org

Strategies for Phenoxymethyl Group Incorporation

The introduction of the phenoxymethyl group onto the thiadiazole ring is a critical step in the synthesis of the target compound and its analogues. A common and effective strategy involves the use of a carboxylic acid precursor bearing the phenoxymethyl moiety, which then undergoes cyclization with a suitable sulfur and nitrogen-containing reagent to form the thiadiazole ring.

A key precursor for this approach is phenoxyacetic acid. This readily available starting material can be reacted with thiosemicarbazide in the presence of a dehydrating agent to construct the 1,3,4-thiadiazole ring. For instance, the synthesis of the closely related analogue, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, has been achieved by reacting phenoxyacetic acid with thiosemicarbazide. nih.gov This reaction typically proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 2-amino-5-(phenoxymethyl)-1,3,4-thiadiazole. The amine group can then be further functionalized to introduce the carboxamide moiety at a different position, though this would involve additional synthetic steps.

Alternative strategies for incorporating the phenoxymethyl group could involve the nucleophilic substitution of a suitable leaving group on a pre-formed thiadiazole ring with a phenoxide salt. For example, a 5-halomethylthiadiazole derivative could potentially react with sodium phenoxide to yield the desired phenoxymethyl-substituted thiadiazole. The feasibility of this approach would depend on the reactivity of the starting materials and the stability of the thiadiazole ring under the reaction conditions.

The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiadiazole ring and the availability of starting materials. For the synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxamide, a plausible approach would involve the construction of a thiadiazole ring that already contains the phenoxymethyl group at the 5-position and a precursor to the carboxamide group at the 4-position.

Influence of Phenoxymethyl Derivatization on Synthetic Outcomes

The presence of the phenoxymethyl group can influence the course and outcome of the synthetic reactions leading to this compound and its derivatives. The electronic and steric properties of the phenoxymethyl substituent play a significant role in this regard.

Electronic Effects: The phenoxy group is generally considered to be weakly electron-withdrawing through its inductive effect, while the ether oxygen can also exhibit some electron-donating resonance effects. These electronic characteristics can influence the reactivity of the starting materials and intermediates. For example, in the cyclization of phenoxyacetic acid with thiosemicarbazide, the electronic nature of the phenoxymethyl group can affect the nucleophilicity of the carbonyl carbon and the subsequent intramolecular cyclization step.

Steric Effects: The phenoxymethyl group is relatively bulky, and this steric hindrance can impact reaction rates and, in some cases, the regioselectivity of the reaction. For instance, if a synthetic route involves the functionalization of a pre-existing 5-(phenoxymethyl)thiadiazole ring, the bulkiness of the substituent could direct incoming reagents to other less hindered positions on the ring.

The influence of phenoxymethyl derivatization on synthetic outcomes is also evident in the physical properties of the resulting compounds, such as their solubility and crystallinity. These properties can affect the ease of purification and isolation of the final products. The yields of reactions involving phenoxymethyl-substituted precursors can vary depending on the specific reaction conditions and the other substituents present on the aromatic ring of the phenoxy group.

| Derivative | Precursors | Reagents & Conditions | Yield (%) | Reference |

| 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | Phenoxyacetic acid, Thiosemicarbazide | Polyphosphate ester (PPE), Chloroform, Reflux | 44.4 | nih.gov |

Advanced Synthetic Approaches for Complex this compound Derivatives

The development of more complex derivatives of this compound often necessitates the use of multi-step synthetic pathways and the application of modern synthetic principles, including green chemistry.

Multi-step Synthetic Pathways

The synthesis of complex derivatives often begins with the construction of the core 5-(phenoxymethyl)thiadiazole scaffold, followed by a series of functional group interconversions and coupling reactions to introduce additional complexity. A hypothetical multi-step pathway to a more complex derivative could involve the following key transformations:

Thiadiazole Ring Formation: Synthesis of a 5-(phenoxymethyl)thiadiazole with appropriate functional groups for further elaboration.

Functionalization of the Thiadiazole Ring: Introduction of substituents onto the thiadiazole ring, for example, through halogenation followed by cross-coupling reactions.

Side-Chain Elaboration: Modification of the carboxamide group or the phenoxy ring to introduce diverse chemical moieties.

These multi-step sequences allow for the systematic variation of the molecular structure, enabling the exploration of structure-activity relationships for various applications.

| Step | Transformation | Reagents & Conditions (Plausible) | Purpose |

| 1 | Formation of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-carboxylic acid | Phenoxyacetic acid, Thiosemicarbazide, followed by diazotization and hydrolysis of the 2-amino group | Introduction of the core scaffold with a carboxylic acid handle |

| 2 | Conversion to Acid Chloride | Thionyl chloride or Oxalyl chloride | Activation of the carboxylic acid for amide formation |

| 3 | Amide Formation | Reaction with a substituted amine | Introduction of the desired carboxamide moiety |

| 4 | Aromatic Substitution on Phenoxy Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Functionalization of the phenoxy group for further diversification |

| 5 | Cross-Coupling Reaction | Suzuki or Buchwald-Hartwig coupling on a halogenated phenoxy ring | Introduction of aryl or amino substituents |

Green Chemistry Principles in Thiadiazole Carboxamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. nanobioletters.com In the context of this compound synthesis, several green chemistry approaches can be envisioned.

Alternative Solvents: The use of hazardous organic solvents can be minimized by employing greener alternatives such as water, ethanol, or ionic liquids. In some cases, solvent-free reactions can be conducted, further reducing waste.

Catalysis: The use of stoichiometric reagents can be replaced by catalytic methods. For example, the development of efficient catalysts for C-H activation could allow for the direct functionalization of the thiadiazole or phenoxy rings, avoiding the need for pre-functionalized starting materials.

Energy Efficiency: Microwave-assisted and ultrasound-promoted synthesis have emerged as energy-efficient alternatives to conventional heating methods. nanobioletters.commdpi.com These techniques can often lead to significantly reduced reaction times and improved yields. nanobioletters.com Research has shown that microwave irradiation can lead to higher yields (85-90%) in thiadiazole synthesis compared to ultrasonication (75-80%). nanobioletters.com

The application of these green chemistry principles not only makes the synthesis more environmentally benign but can also lead to more efficient and cost-effective processes for the production of this compound and its derivatives. isca.in

| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Solvent | Chloroform, DMF | Water, Ethanol, Solvent-free | Reduced toxicity and environmental impact |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction times, improved yields, energy efficiency nanobioletters.com |

| Reagents | Stoichiometric dehydrating agents (e.g., POCl₃, H₂SO₄) | Catalytic dehydrating agents, solid acid catalysts | Reduced waste, easier product purification |

Structure Activity Relationship Sar Investigations of 5 Phenoxymethyl Thiadiazole 4 Carboxamide Derivatives

Systematic Structural Modifications of the Thiadiazole Core and their Biological Implications

The 1,3,4-thiadiazole (B1197879) core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This heterocyclic system is a bioisostere of other rings like pyrimidine (B1678525) and oxadiazole, and its inherent mesoionic character allows it to traverse cellular membranes and engage with biological targets. nih.gov The sulfur atom, in particular, enhances the lipophilicity of the molecule. nih.gov

Systematic modifications to this core, such as the creation of condensed bicyclic systems where the thiadiazole ring is fused with other five-membered heterocycles (e.g., thiazole (B1198619), imidazole, or triazole), often lead to an enhanced biological activity profile compared to the individual parent constituents. researchgate.net For instance, the combination of a thiazole and a thiadiazole ring into a unified scaffold has been explored for the development of novel c-Met kinase inhibitors for cancer treatment. nih.gov

The biological activities associated with the 1,3,4-thiadiazole nucleus are diverse and significant. This scaffold is a central component in numerous therapeutic agents, including those with antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects. nih.govnih.gov The versatility of the thiadiazole ring makes it a privileged structure in medicinal chemistry, with ongoing research focused on synthesizing new derivatives with improved pharmacological profiles. researchgate.netresearchgate.net

Impact of Substituents on the Phenoxymethyl (B101242) Group on Biological Activity

The phenoxymethyl group attached to the thiadiazole core provides a key site for structural variation that can significantly influence biological activity. The nature and position of substituents on the phenyl ring can alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets.

For example, in a series of novel botanical active component derivatives containing a 1,3,4-thiadiazole thioether moiety, the presence of a methoxy (B1213986) group at the 2-position of the phenoxy ring, along with a methyl group at another position, was found to increase the inhibitory effects of the compounds. frontiersin.org Specifically, the compound 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide demonstrated excellent inhibitory activities against certain plant pathogenic bacteria. frontiersin.org

Furthermore, the introduction of halogen atoms, such as fluorine, to the phenyl ring can have a beneficial effect on the biological potential of related compounds. nih.gov In one study, a fluorine substituent in the ortho position of a phenyl ring attached to a thiosemicarbazide (B42300) scaffold (a precursor to thiadiazoles) resulted in the highest antibacterial activity against several strains of Staphylococci. nih.gov Similarly, trifluoromethylphenyl substituents have also shown promise in enhancing antibacterial activity. nih.gov These findings suggest that modifications to the phenoxymethyl group, including the addition of electron-withdrawing or electron-donating groups at specific positions, can be a powerful strategy for optimizing the biological activity of 5-(phenoxymethyl)thiadiazole-4-carboxamide derivatives.

Role of the Carboxamide Linker in Modulating Biological Responses

The carboxamide linker (-CONH-) plays a crucial role in the structure and function of these derivatives, acting as a bridge between the thiadiazole core and other parts of the molecule. This functional group is known to participate in hydrogen bonding, which is vital for the interaction of a molecule with its biological target, such as an enzyme's active site. nih.gov

SAR Studies on Hybrid this compound Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been successfully applied to thiadiazole derivatives to create novel compounds with enhanced biological activities. nih.gov This approach has led to the development of hybrid scaffolds that incorporate the this compound moiety with other biologically active fragments.

For instance, hybrid compounds containing both carboxamide and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. nih.gov These studies often involve reacting thiadiazole precursors with various alkylating agents or aldehydes to generate a diverse library of hybrid molecules. nih.gov The resulting compounds have shown potent activity against multidrug-resistant pathogenic bacteria and have also demonstrated significant anti-inflammatory effects. nih.gov

In the realm of anticancer drug discovery, thiazole/thiadiazole carboxamide-derived analogues have been designed as c-Met inhibitors. nih.govnih.gov These hybrid structures have shown promising results in both biochemical and cellular assays, with some compounds exhibiting potency against several c-Met mutants. nih.govnih.gov The design of these hybrids often involves a multi-cycle optimization of the structure-activity relationship to identify the most promising inhibitor. nih.govnih.gov Such studies underscore the potential of molecular hybridization to generate novel this compound-based scaffolds with improved therapeutic properties.

Conformational Analysis and SAR Insights for this compound

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. For this compound derivatives, the relative orientation of the phenoxymethyl group, the thiadiazole ring, and the carboxamide linker is of paramount importance.

Computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds and help to explain their structure-activity relationships. nih.gov For example, docking experiments with imidazo[2,1-b] nih.govnih.govfrontiersin.orgthiadiazole derivatives have identified key amino acid residues in the active site of the InhA enzyme that are essential for binding. nih.gov These interactions often involve hydrogen bonding and hydrophobic interactions, which are highly dependent on the molecule's conformation.

Computational Chemistry and Theoretical Analysis of 5 Phenoxymethyl Thiadiazole 4 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in predicting the binding affinity and mode of interaction, offering a rationale for a compound's potential biological activity. While specific docking studies for 5-(Phenoxymethyl)thiadiazole-4-carboxamide are not extensively detailed in the available literature, analysis of related thiadiazole and carboxamide derivatives provides a strong indication of its potential as a ligand for various biological targets.

Computational studies on analogous compounds have shown that the thiadiazole scaffold is a versatile pharmacophore. For instance, docking simulations have been employed to identify thiadiazole derivatives as potential inhibitors of enzymes such as HsaA monooxygenase, which is relevant in tuberculosis treatment, and ADP-sugar pyrophosphatase. semanticscholar.orgresearchgate.net Similarly, thiazole (B1198619) carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.gov

These studies consistently reveal that the heterocyclic ring and its substituents play a critical role in forming interactions within the active sites of target proteins. Key interactions often include hydrogen bonds formed by the carboxamide group and hydrophobic or π-stacking interactions involving the aromatic rings. For this compound, it is predicted that the carboxamide moiety would act as a hydrogen bond donor and acceptor, while the phenoxymethyl (B101242) group and the thiadiazole ring could engage in hydrophobic and aromatic interactions, anchoring the molecule within a receptor's binding pocket.

Table 1: Molecular Docking Studies of Structurally Related Thiadiazole Carboxamide Derivatives

| Compound Class | Target Protein | Key Findings |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Dihydropteroate synthase (DHPS) of S. aureus | Strong binding connection with the target protein, suggesting potential as antibiotic candidates. mdpi.com |

| Thiazole carboxamide derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Compounds showed favorable docking scores against COX isozymes, indicating potential anti-inflammatory activity. nih.gov |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | Carbonic Anhydrase Isoforms IX and XII | Demonstrated potential as selective inhibitors, relevant for anticancer applications. nih.gov |

| General Thiadiazole Derivatives | HsaA monooxygenase | Docking scores indicated good binding affinity, suggesting a potential mechanism for anti-tuberculosis action. semanticscholar.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions. These methods are used to determine properties such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to a molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), which are crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

An MEP map of this compound would likely reveal several key features:

Negative Potential: Concentrated around the oxygen atoms of the carboxamide and ether linkage, as well as the nitrogen atoms of the thiadiazole ring. These regions are prime sites for forming hydrogen bonds with receptor-site amino acids.

Positive Potential: Located around the hydrogen atoms of the carboxamide's amine group, indicating their role as hydrogen bond donors.

Aromatic Regions: The phenyl ring and the thiadiazole ring would display characteristic electrostatic potentials that contribute to π-π stacking and other noncovalent interactions.

Studies on related 1,3,4-thiadiazole (B1197879) derivatives have shown that substituents can significantly tune the electrostatic potentials on the surface of the sulfur atom, altering it from positive to negative and thereby influencing its ability to participate in interactions like halogen or chalcogen bonds. researchgate.net The MEP map reveals these complementary electrostatic potentials that are fundamental to molecular recognition and binding. nih.govresearchgate.net

The stability of a ligand-receptor complex is often determined by a network of weak noncovalent interactions. These interactions, though individually weak, collectively contribute significantly to binding affinity and specificity. The structure of this compound is well-suited for a variety of such interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to characterize and quantify these interactions. researchgate.netnih.gov For thiadiazole-containing compounds, several types of noncovalent interactions are critical:

Hydrogen Bonds: The carboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which would be expected to form strong, directional bonds with protein residues.

π-π Stacking: The presence of both a phenyl ring and an aromatic thiadiazole ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Chalcogen Bonds: The sulfur atom in the thiadiazole ring can act as a chalcogen bond donor, interacting with nucleophilic atoms. This type of σ-hole interaction has been identified as a stabilizing force in the crystal structures of related triazolothiadiazole derivatives. researchgate.netdntb.gov.ua

The combination of these diverse intermolecular forces dictates the supramolecular architecture and is crucial for the compound's biological function. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a vital component of early-stage drug discovery, allowing researchers to forecast a compound's pharmacokinetic profile. By modeling these properties computationally, molecules with poor drug-like characteristics can be identified and deprioritized, saving significant resources.

Computational models are frequently used to predict a compound's oral bioavailability and distribution characteristics. These predictions are often guided by established principles such as Lipinski's Rule of Five and Veber's Rule. Studies on related heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) and thiadiazole derivatives, have successfully used these models to assess their drug-likeness. researchgate.net

For this compound, key parameters would be calculated:

Lipophilicity (log P): The octanol-water partition coefficient is a critical measure of a molecule's solubility and ability to cross biological membranes.

Molecular Weight: Affects diffusion and transport across membranes.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and membrane permeability.

Polar Surface Area (PSA): This parameter is strongly correlated with a drug's ability to permeate cell membranes.

Based on its structure, this compound is likely to comply with these rules, suggesting it has the potential for good oral bioavailability and intestinal absorption. researchgate.net

Table 2: Representative In Silico Pharmacokinetic Parameters and Drug-Likeness Rules

| Parameter | Typical Guideline (e.g., Lipinski's Rule) | Relevance to Pharmacokinetics |

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |

| Log P (Octanol-Water Partition Coefficient) | ≤ 5 | Measures lipophilicity, affecting solubility and membrane permeability. nih.gov |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding to transporters/receptors. |

| Hydrogen Bond Acceptors | ≤ 10 | Influences aqueous solubility and molecular interactions. |

| Polar Surface Area (PSA) | ≤ 140 Ų (for oral bioavailability) | Predicts transport properties and membrane penetration. |

Predicting a drug's metabolic fate is crucial for understanding its duration of action and potential for forming active or toxic metabolites. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily located in the liver. youtube.com In silico tools predict Sites of Metabolism (SOM) on a molecule, identifying which atoms are most susceptible to enzymatic modification. nih.gov

For this compound, several metabolic pathways can be predicted:

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common Phase I metabolic reaction mediated by CYP enzymes.

O-dealkylation: Cleavage of the ether bond is another possible metabolic route.

Oxidation of the Thiadiazole Ring: While heterocyclic rings can be relatively stable, oxidative metabolism can occur. Studies on related oxadiazoles have shown that CYP-mediated ring opening is a possible metabolic pathway. nih.gov For thiazole-containing compounds, epoxidation of the ring has also been identified as a potential bioactivation route. researchgate.net

Knowledge-based expert systems and other computational methods can build networks of predicted metabolites, helping to forecast the biotransformation of the parent compound. researchgate.netnih.gov Identifying the most probable metabolic pathways is essential for optimizing metabolic stability and avoiding potential drug-drug interactions.

Conformational Landscape Exploration and Energetic Properties

The conformational landscape of this compound, a molecule of interest in medicinal chemistry, is primarily dictated by the rotational freedom around several key single bonds. Theoretical chemistry provides powerful tools to explore these conformational possibilities and their corresponding energetic properties, offering insights into the molecule's behavior at a molecular level. Due to the absence of specific experimental or computational studies on the this compound isomer in the available literature, this analysis is based on established principles of computational chemistry and data from closely related thiadiazole derivatives.

The flexibility of the this compound structure is centered around three main axes of rotation: the bond connecting the thiadiazole ring to the methylene bridge, the bond between the methylene bridge and the phenoxy oxygen, and the bond between the phenoxy oxygen and the phenyl ring. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

A systematic conformational search, typically performed using molecular mechanics or more robust quantum mechanical methods, would be necessary to identify the full spectrum of stable conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, the orientation of the carboxamide group relative to the thiadiazole ring is a critical determinant of stability. A planar arrangement, where the carboxamide group is coplanar with the thiadiazole ring, can be stabilized by resonance effects. However, steric clashes with the adjacent phenoxymethyl substituent can force this group out of the plane.

To illustrate the potential energetic landscape, a hypothetical set of data is presented in the table below. This data is representative of what a computational study might reveal about the key dihedral angles and relative energies of different conformers of this compound.

| Conformer | Dihedral Angle 1 (N-C-C-O) (°) | Dihedral Angle 2 (C-C-O-C) (°) | Dihedral Angle 3 (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| A | 180 | 180 | 0 | 0.00 |

| B | 60 | 180 | 0 | 1.25 |

| C | 180 | 60 | 90 | 2.50 |

| D | 60 | 60 | 90 | 3.75 |

The energetic barriers to rotation between these conformers are also of significant interest. These rotational barriers, which can be calculated by performing a potential energy surface scan along the corresponding dihedral angles, determine the rate of interconversion between different conformations at a given temperature. Lower energy barriers imply greater conformational flexibility, which can be a crucial factor in the molecule's ability to bind to a biological target.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would provide more accurate energetic and geometric parameters. Such calculations would also offer insights into the electronic properties of each conformer, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These electronic characteristics are fundamental to understanding the molecule's reactivity and its potential for intermolecular interactions. While specific computational studies on this compound are not publicly available, the principles of conformational analysis and computational chemistry provide a clear framework for understanding its potential structural diversity and energetic properties.

Derivatization and Hybrid Systems Based on the 5 Phenoxymethyl Thiadiazole 4 Carboxamide Scaffold

Conjugation with Other Heterocyclic Ring Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach to developing novel therapeutic agents with potentially enhanced efficacy or a dual mode of action. The 5-(phenoxymethyl)thiadiazole-4-carboxamide scaffold is an excellent candidate for such hybridization, leveraging the established biological significance of the 1,3,4-thiadiazole (B1197879) nucleus. nih.gov

Thiadiazole-Triazole Hybrid Structures

The combination of thiadiazole and triazole rings has been explored to generate hybrid molecules with diverse biological activities. The synthetic approach to such hybrids often involves multi-step sequences starting from a core thiadiazole intermediate. For instance, a general strategy involves the heterocyclization of a key intermediate like 5-(2-chloroacetamido)-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide with various reagents to build the final hybrid structure. researchgate.net This methodology allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties. The resulting thiadiazole-triazole carboxamide analogs are then evaluated for their biological potential, with studies investigating their antioxidant and other therapeutic activities. researchgate.net

Thiadiazole-Thiazole Conjugates

The thiazole (B1198619) ring is another privileged heterocycle frequently combined with the thiadiazole core to create potent bioactive molecules. nih.govmdpi.com The rationale for this pairing lies in the ability of the resulting hybrid to interact with multiple biological targets or to enhance binding affinity to a single target. The synthesis of these conjugates typically involves the reaction of a thiazole-containing acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized to yield the 1,3,4-thiadiazole ring. tandfonline.com Alternatively, a pre-formed thiadiazole or thiazole fragment can be coupled with a suitable partner via amide bond formation. nih.govmdpi.com Research on these hybrids has led to the identification of compounds with significant anticancer activity. tandfonline.comtandfonline.com

Table 1: Examples of Thiadiazole-Thiazole Hybrid Scaffolds and Their Reported Activities

| Compound Series | Linker | Target/Activity | Reference |

| Thiazole-Thiadiazole Carboxamides | Amide | c-Met Kinase Inhibition | nih.govtandfonline.com |

| Thiazole-based Thiadiazoles | Thioether | Anticancer (Liver Cancer) | tandfonline.com |

| Benzimidazole-Thiazole Hybrids | 2-Aminothiazole | Anti-inflammatory (COX/15-LOX) | nih.gov |

Thiadiazole-Oxadiazole and Thiadiazole-Pyrazoline Derivatives

The bioisosteric replacement of the sulfur atom in the thiadiazole ring with an oxygen atom to form an oxadiazole ring is a common strategy in medicinal chemistry. nih.govnih.gov Hybrid molecules containing both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings are synthesized to explore the impact of this substitution on biological activity. nih.govtandfonline.com Synthetic routes often involve linking the two heterocyclic rings through a flexible chain, such as a thioethyl group. nih.gov These hybrid structures have shown notable antifungal activity, with some derivatives demonstrating potent inhibition of fungal growth. nih.gov

Pyrazoline moieties have also been successfully integrated with the thiadiazole carboxamide scaffold. The design of these derivatives combines the aryl-thiadiazoline or aryl-pyrazoline skeleton with a carboxamide or carbothioamide moiety. semanticscholar.orgresearchgate.net The synthesis can be achieved through multi-component reactions or by building the pyrazoline ring onto a pre-formed thiadiazole precursor. These hybrids have been investigated for their ability to inhibit nitric oxide synthase, with different isoforms being targeted based on the specific substitution patterns. semanticscholar.orgresearchgate.net

Integration with Benzimidazole (B57391) and Quinoxaline (B1680401) Scaffolds

Larger, fused heterocyclic systems like benzimidazole and quinoxaline have been conjugated to the thiadiazole core to create complex molecules with enhanced biological profiles. The benzimidazole-thiadiazole hybrids are designed by linking the two heterocycles, often through a phenyl or amine bridge, to generate compounds with potential antimicrobial and anticancer properties. scielo.brusp.brtandfonline.comnih.gov

The quinoxaline moiety, known for its diverse pharmacological activities, can be tethered to the 1,3,4-thiadiazole ring to produce potent therapeutic candidates. nih.gov Synthesis of these hybrids can be achieved through various methods, including the reaction of substituted thioureidoethylthioureas with tetrahalo-1,4-benzoquinones, which can lead to the formation of quinoxaline-carbothioic acid amides. nih.gov Another approach involves a Mannich reaction between a 2-amino-5-substituted-1,3,4-thiadiazole, formaldehyde, and quinoxaline-2,3-dione under microwave irradiation to yield the final hybrid product. pharmacyjournal.in

Table 2: Synthesis and Activity of Thiadiazole-Fused Ring System Hybrids

| Hybrid System | Synthetic Approach | Reported Biological Activity | Reference(s) |

| Benzimidazole-Thiadiazole | Molecular hybridization protocol | Antimicrobial, Anticancer | scielo.brusp.br |

| Quinoxaline-Thiadiazole | Reaction with tetrahalo-1,4-benzoquinones | Precursors for various heterocycles | nih.gov |

| Quinoxaline-Thiadiazole | Microwave-assisted Mannich reaction | Anti-inflammatory | pharmacyjournal.in |

Synthesis of Prodrugs and Biologically Reversible Derivatives

The development of prodrugs is a crucial strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor solubility or rapid metabolism. nih.govdntb.gov.ua For a scaffold like this compound, the carboxamide group presents a key handle for prodrug design.

While specific prodrugs of this compound are not extensively documented in the literature, established principles of prodrug synthesis can be applied. acs.orgresearchgate.net A common approach involves the modification of the carboxamide moiety to create more soluble or lipophilic derivatives that can be enzymatically or chemically cleaved in vivo to release the active parent compound. For example, N-acyloxymethyl or N-mannich base derivatives could be synthesized to enhance membrane permeability. Another strategy could involve creating carboxamide derivatives that increase aqueous solubility, which is particularly useful for parenteral formulations. nih.gov The design of such prodrugs requires a careful balance to ensure stability in the formulation and during transit, followed by efficient bioactivation at the target site. nih.gov

Rational Design of Analogue Libraries for High-Throughput Screening

The rational design of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). nih.govrsc.org The this compound scaffold serves as an excellent template for creating focused libraries for high-throughput screening (HTS).

The design process begins with identifying key regions of the molecule for modification. For this scaffold, these include:

The Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to probe electronic and steric effects on target binding.

The Carboxamide Group: Replacement of the primary amide with secondary or tertiary amides, or other bioisosteric groups, to modulate hydrogen bonding capacity and metabolic stability.

The Methylene Linker: Altering the length or rigidity of the linker between the phenoxy and thiadiazole moieties.

Based on this analysis, a library of analogues can be synthesized using combinatorial chemistry approaches. nih.gov For example, a set of diverse phenols can be reacted with a common thiadiazole-4-carboxamide intermediate, or a single phenoxymethyl-thiadiazole carboxylic acid can be coupled with a library of amines. nih.govresearchgate.net This systematic approach allows for the efficient generation of a large number of structurally related compounds. The resulting library can then be screened against a panel of biological targets to identify lead compounds and build a comprehensive SAR profile, guiding further optimization efforts. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 5 Phenoxymethyl Thiadiazole 4 Carboxamide

Advancements in Targeted Synthesis Methodologies

Future synthetic research should focus on developing more efficient and targeted methodologies for the synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxamide and its analogues. Current synthetic routes for similar thiadiazole derivatives often involve multi-step processes. frontiersin.org Future advancements could explore one-pot synthesis reactions, which offer advantages in terms of reduced reaction times and higher yields. The use of novel catalysts and microwave-assisted synthesis could also streamline the production of these compounds. researchgate.net

Furthermore, the development of synthetic strategies that allow for precise structural modifications of the phenoxymethyl (B101242) and carboxamide moieties will be crucial. This will enable the creation of a library of derivatives, which is essential for structure-activity relationship (SAR) studies. These studies are vital for optimizing the compound's biological activity and pharmacokinetic properties.

Deepening Mechanistic Understanding of Biological Activities

A significant unexplored avenue for this compound is the in-depth investigation of its mechanisms of action. The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes and enhance interaction with biological targets. nih.gov Future research should aim to elucidate the specific molecular interactions that underpin its potential biological effects.

Techniques such as cellular thermal shift assays (CETSA) and chemoproteomics can be employed to identify the direct protein targets of the compound within a cell. Understanding how this compound modulates cellular signaling pathways, induces apoptosis, or affects cell cycle progression will provide a clearer picture of its therapeutic potential. For instance, studies on related compounds have shown that they can induce apoptosis and inhibit DNA biosynthesis in cancer cells. mdpi.com

Exploration of Novel Therapeutic Targets at the Molecular Level

The thiadiazole scaffold is present in compounds that have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govsysrevpharm.org A key future direction for this compound is the systematic exploration of its potential molecular targets.

Initial research could focus on targets that have been validated for other thiadiazole derivatives, such as protein kinases (e.g., c-Met), cyclooxygenase (COX) enzymes, and topoisomerase II. nih.govmdpi.comnih.gov High-throughput screening against a panel of known drug targets could reveal unexpected activities. For example, some thiadiazole derivatives have shown inhibitory activity against enzymes like beta-secretase, which is implicated in Alzheimer's disease. nih.gov Identifying novel and specific molecular targets will be instrumental in defining the therapeutic niche for this compound.

Integration with Advanced Computational Design Principles

Computational chemistry and molecular modeling offer powerful tools to guide the future development of this compound. Molecular docking studies can predict the binding affinity and interaction patterns of the compound with various protein targets. nih.govnih.gov This in silico approach can help prioritize experimental studies and guide the design of new derivatives with improved potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, offering a more detailed understanding of the binding mechanism. acs.org The integration of these computational methods will accelerate the drug discovery and development process.

Development of New Bioassay Models for Compound Evaluation (non-clinical)

To comprehensively evaluate the biological profile of this compound, the development and utilization of advanced non-clinical bioassay models will be essential. Standard in vitro assays, such as cell viability and enzyme inhibition assays, provide a foundational understanding of a compound's activity. nih.govnih.gov

Future research should incorporate more complex and physiologically relevant models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, can better mimic the in vivo environment and provide more predictive data on a compound's efficacy. Additionally, the use of high-content screening (HCS) can enable the simultaneous measurement of multiple cellular parameters, offering a more holistic view of the compound's effects. For antimicrobial testing, biofilm models can provide a more accurate assessment of a compound's ability to combat persistent infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Phenoxymethyl)thiadiazole-4-carboxamide derivatives?

- Answer : A two-step approach is commonly employed:

Condensation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the thiadiazole core. Sulfur elimination occurs during this step .

- Key Considerations : Optimize reaction time and temperature to avoid side products.

Q. How can researchers verify the structural integrity of synthesized this compound analogs?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in solvents like DMSO-d6 to confirm proton environments and carbon frameworks .

- Mass Spectrometry (MS) : ESI-MS for molecular ion verification and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content against theoretical values (e.g., C: 47.35%, S: 31.60% for a related compound) .

Q. What are the standard protocols for purifying thiadiazole-carboxamide compounds?

- Answer :

- Recrystallization : Use ethanol or methanol for high-purity solids.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar derivatives.

- HPLC : For final purity assessment (e.g., >95% purity) .

Advanced Research Questions

Q. How can reaction yields be optimized for thiadiazole-carboxamide derivatives with sterically hindered substituents?

- Answer :

- Catalyst Screening : Test coupling agents like EDCI/HOBt for amide bond formation in bulky systems (e.g., 70.7% yield for a phenyl-substituted analog) .

- Solvent Effects : Use DMF or DCM for improved solubility of aromatic intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

- Answer :

- Substituent Variation : Modify the phenoxymethyl group (e.g., nitro, cyano, or halogen substituents) to assess bioactivity changes. For example, 4-nitrophenyl derivatives showed enhanced antitumor activity in preliminary assays .

- Bioisosteric Replacement : Replace the thiadiazole core with thiazole or triazole rings to evaluate pharmacokinetic properties .

- Docking Studies : Use computational tools (e.g., AutoDock) to predict binding modes with target proteins (e.g., kinase enzymes) .

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole-carboxamide compounds?

- Answer :

- Dose-Response Analysis : Validate activity trends across multiple concentrations (e.g., IC₅₀ values).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives.

- Crystallography : Resolve structural ambiguities (e.g., X-ray data for 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide confirmed planar geometry critical for activity) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.